molecular formula C19H20ClNO4S B11505720 Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B11505720
M. Wt: 393.9 g/mol
InChI Key: TXDRCRDPKIIRGC-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzothiophene core, an ethyl ester group, and a chlorophenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chlorophenoxyacetamido Group: This step involves the nucleophilic substitution reaction where the chlorophenoxyacetamido group is introduced to the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiophene core or the chlorophenoxyacetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its benzothiophene core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)

InChI Key

TXDRCRDPKIIRGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCCC2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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